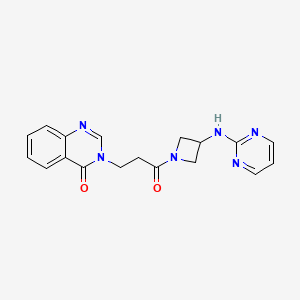
3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This molecule belongs to the quinazoline family, which is characterized by its ability to inhibit the activity of tyrosine kinases, enzymes that play a crucial role in cell signaling and proliferation.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques
Research has developed various synthesis techniques for quinazolin-4(3H)-ones, demonstrating the compound's adaptability in creating a wide range of derivatives through methods like amidine N-arylation, microwave irradiation, and efficient synthesis processes under specific conditions. These methods provide a foundation for the development of novel compounds with potential biological activities (Li et al., 2013); (Yoon et al., 2004).
Chemical Modifications
The ability to modify quinazolin-4(3H)-ones through reactions such as N- to O-sulfonyl migration highlights the chemical versatility of these compounds. This adaptability is crucial for tailoring the molecules for specific scientific and therapeutic applications, showcasing the potential for creating a variety of biologically active derivatives (Mertens et al., 2013).
Potential Applications in Drug Discovery
Antimicrobial Activity
The synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one has been explored for their antibacterial and antifungal activities. Some derivatives have shown promising antimicrobial properties, which could be explored further for the development of new antibiotics (Patel & Patel, 2011).
Anticancer Agents
Certain quinazolin-4(3H)-one derivatives have been evaluated for their anti-proliferative properties against cancer cell lines. This research indicates the potential of these compounds as anticancer agents, with some derivatives showing significant activity and suggesting a mechanism of action through the inhibition of sirtuins (Mulakayala et al., 2012).
Antimalarial Activity
Novel quinazolin-2,4-dione hybrid molecules have been synthesized and analyzed for their potential as antimalarial agents through in silico molecular docking studies. This research showcases the innovative approach towards identifying new therapeutic candidates targeting malaria (Abdelmonsef et al., 2020).
Propriétés
IUPAC Name |
3-[3-oxo-3-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-16(24-10-13(11-24)22-18-19-7-3-8-20-18)6-9-23-12-21-15-5-2-1-4-14(15)17(23)26/h1-5,7-8,12-13H,6,9-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJZQOADGRMBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)
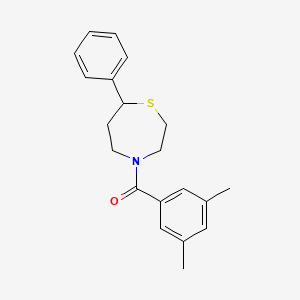

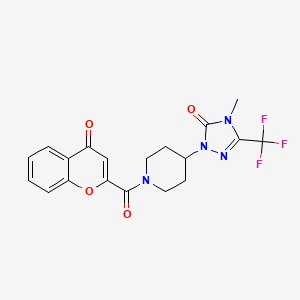
![N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2935258.png)
![7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2935259.png)

![Methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2935261.png)

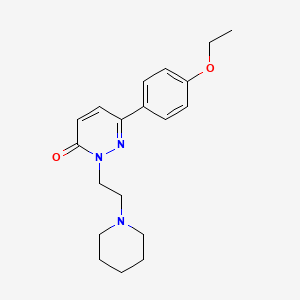
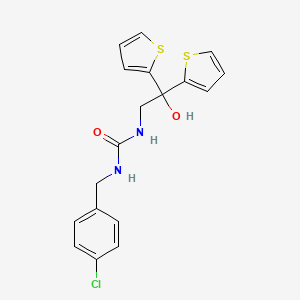
![2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid](/img/structure/B2935270.png)
